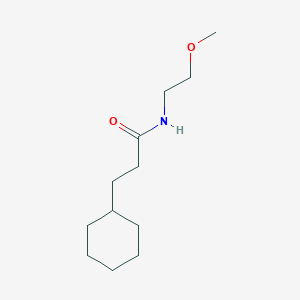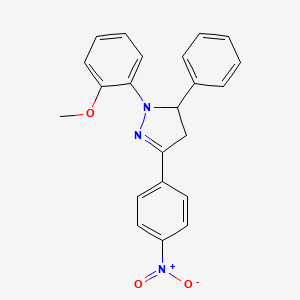![molecular formula C19H21ClN2O2 B4882443 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide](/img/structure/B4882443.png)
1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide, also known as CP-122,721, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide is not fully understood. However, it has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide may reduce drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of dopamine in the brain, which may contribute to its antipsychotic and anti-addictive effects. It has also been shown to increase the levels of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other dopamine receptors or other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency, which may require higher doses or longer treatment durations to achieve the desired effects.
Future Directions
There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide. One potential direction is to investigate its potential use in the treatment of other addictive behaviors, such as alcoholism or gambling addiction. Another potential direction is to investigate its potential use in the treatment of other psychiatric disorders, such as schizophrenia or bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its potency and selectivity for the dopamine D3 receptor.
Synthesis Methods
The synthesis of 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide involves the reaction of 4-chlorobenzyl chloride with 3-(piperidin-4-yl)aniline in the presence of a base and a solvent. The resulting intermediate is then reacted with 4-chlorophenoxyacetyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and high yields of the product.
Scientific Research Applications
1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. It has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-4-6-17(7-5-16)24-18-3-1-2-14(12-18)13-22-10-8-15(9-11-22)19(21)23/h1-7,12,15H,8-11,13H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNUNWKAPAUJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenoxy)benzyl]-4-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4882363.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4882368.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4882370.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4882374.png)
![2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol](/img/structure/B4882378.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B4882391.png)
![(2R*,6S*)-1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylpiperidine](/img/structure/B4882395.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882410.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4882417.png)

![3-{[(2-phenylethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4882433.png)
![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882452.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882457.png)